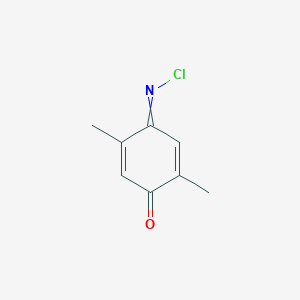
8-Quinolinolium 4',7'-dibromo-3'-hydroxy-2'-naphthoate, copper (II) chelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate is a complex compound with the molecular formula C40H20Br4CuN2O6 This compound is known for its unique chemical structure, which includes a quinolinolium moiety and a naphthoate group, both of which are brominated and hydroxylated The copper (II) ion is chelated by these groups, forming a stable complex
Métodos De Preparación
The synthesis of 8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate typically involves multiple steps. The initial step often includes the bromination of quinolinolium and naphthoate precursors. This is followed by the hydroxylation of the naphthoate group. The final step involves the chelation of the copper (II) ion with the brominated and hydroxylated quinolinolium and naphthoate groups under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The copper (II) ion can be reduced to copper (I) under certain conditions.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable chelate structure.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective effects.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate involves its ability to chelate metal ions, particularly copper (II). This chelation stabilizes the compound and allows it to interact with various molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The molecular pathways involved include the inhibition of metalloproteinases and the generation of reactive oxygen species .
Comparación Con Compuestos Similares
8-Quinolinolium 4’,7’-dibromo-3’-hydroxy-2’-naphthoate, copper (II) chelate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Copper (II) acetate: Used as a catalyst in organic synthesis.
Propiedades
Número CAS |
63717-34-0 |
|---|---|
Fórmula molecular |
C40H20Br4CuN2O6 |
Peso molecular |
1007.8 g/mol |
Nombre IUPAC |
copper;1,6-dibromo-3-quinolin-8-yloxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11Br2NO3.Cu/c2*21-13-6-7-14-12(9-13)10-15(19(24)17(14)22)20(25)26-16-5-1-3-11-4-2-8-23-18(11)16;/h2*1-10,24H;/q;;+2/p-2 |
Clave InChI |
OANPRVVKDKDEMU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C1)OC(=O)C3=C(C(=C4C=CC(=CC4=C3)Br)Br)[O-])N=CC=C2.C1=CC2=C(C(=C1)OC(=O)C3=C(C(=C4C=CC(=CC4=C3)Br)Br)[O-])N=CC=C2.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)







![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)

![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
